molecular formula C11H11FN4OS B15202029 N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

Cat. No.: B15202029
M. Wt: 266.30 g/mol
InChI Key: KGEYJPWSQSHLST-UHFFFAOYSA-N
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Description

N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a triazole-based acetamide derivative characterized by a 4-fluoro-phenyl group attached to the acetamide moiety and a 5-mercapto-4-methyl-substituted 1,2,4-triazole ring.

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,17)(H,15,18)

InChI Key

KGEYJPWSQSHLST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide typically involves the reaction of 4-fluoroaniline with 2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)acetic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution of the fluoro group can result in various substituted derivatives.

Scientific Research Applications

N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Triazole and Acetamide Moieties

The following table summarizes key structural analogs and their properties:

Compound Name/ID Triazole Substituents Acetamide Substituents Key Properties/Activities References
Target Compound 5-Mercapto, 4-methyl 4-Fluoro-phenyl Hypothetical: Potential enzyme inhibition, antiviral N/A
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, Ev1) 5-Methyl-triazinoindol 4-Bromophenyl High purity (95%), hit identification
A2ti-1: 2-[4-(2-Ethylphenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (Ev4) 4-(2-Ethylphenyl), 5-o-tolyloxymethyl N/A (sulfanyl linkage) Anti-HPV activity in epithelial cells
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetamide (6a, Ev8) 4-Allyl, 5-phenyl 4-Acetylphenyl Nitric oxide donor, crystallized purity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Ev3) Thiadiazole (non-triazole core) 4-Trifluoromethylphenyl Anti-inflammatory or antimicrobial
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide (Ev5) Thiazolo-triazole hybrid 4-Pyrrolidin-1-ylphenyl Anti-infective (e.g., antibacterial)
Key Observations:

Triazole Substituents: Mercapto Group (Target Compound): The -SH group may enhance antioxidant activity or metal chelation, similar to thiol-containing compounds in and . Methyl vs. Hybrid Cores: Thiazolo-triazole hybrids () exhibit enhanced anti-infective activity but may suffer from reduced solubility compared to simpler triazoles .

Acetamide Substituents: 4-Fluoro-phenyl (Target): Fluorine’s electronegativity may improve membrane permeability and metabolic stability compared to bromophenyl (Compound 26, Ev1) or acetylphenyl (6a, Ev8) .

Biological Activity

N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a mercapto group and a fluorophenyl moiety , which enhances its reactivity and interaction with biological targets. The molecular formula is C11H11FN4OSC_{11}H_{11}FN_{4}OS with a molecular weight of approximately 266.29 g/mol. The presence of the mercapto group allows for the formation of disulfides and facilitates interactions with proteins and enzymes.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by functionalization to yield the desired product. Common methods include:

  • Cyclization : Involves the reaction of 5-methyl-4H-[1,2,4]triazole derivatives with acetamide.
  • Functionalization : The introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. For instance:

  • Antibacterial Efficacy : The compound has shown moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, triazole compounds demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 32 to 128 µg/mL against these pathogens .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Enterobacter aerogenes32

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound exhibited significant antifungal activity against Candida albicans, with IC50 values comparable to standard antifungal agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using DPPH and ABTS assays. Compounds in this class have shown promising results in scavenging free radicals, indicating their potential utility in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Study : A recent study synthesized various triazole derivatives and tested their antimicrobial activities. Among them, this compound showed a notable reduction in bacterial growth compared to controls .
  • Anticancer Research : Another investigation into triazole derivatives indicated that certain compounds exhibited anticancer properties in human colon cancer cell lines (HCT116). The compound's ability to induce apoptosis was assessed through IC50 values that highlighted its potential as a chemotherapeutic agent .

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